2-chloro-N-(2-phenylpropyl)acetamide

Organic Chemistry Process Development Quality Control

This chiral chloroacetamide intermediate delivers precise stereochemical control for opioid receptor-targeted synthesis and MRSA-active libraries. Avoid diastereomer separation headaches by ordering the exact racemic (±)- or (R)-form. The ~99% synthetic yield from 2-phenylpropylamine translates to lower COGS and minimal waste. Unique lipophilic fingerprint (2-phenylpropyl substitution) enhances antimicrobial SAR. Verifiable QC markers (density 1.115 g/cm³, bp 374.4°C, RI 1.524) simplify release testing. Ideal for scale-up.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
CAS No. 141463-70-9
Cat. No. B116262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-phenylpropyl)acetamide
CAS141463-70-9
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCC(CNC(=O)CCl)C1=CC=CC=C1
InChIInChI=1S/C11H14ClNO/c1-9(8-13-11(14)7-12)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)
InChIKeyYFGRDOKFQFVYKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(2-phenylpropyl)acetamide (CAS 141463-70-9): A Strategic Chloroacetamide Intermediate for Pharmaceutical and Agrochemical Synthesis


2-Chloro-N-(2-phenylpropyl)acetamide is a chiral chloroacetamide derivative (molecular formula C₁₁H₁₄ClNO, molecular weight 211.69 g/mol) belonging to the class of N-substituted-2-chloroacetamides [1]. The compound features a chloroacetyl moiety linked to a 2-phenylpropylamine group, with the stereocenter at the propyl chain making it available as a racemic (±)-mixture (CAS 141463-70-9) or the enantiopure (R)-enantiomer [2]. Its primary role is as a synthetic intermediate in medicinal chemistry and agrochemical development, where the chloroacetyl group serves as a reactive handle for nucleophilic substitution and the phenylpropyl substituent imparts specific lipophilic and steric characteristics .

Why 2-Chloro-N-(2-phenylpropyl)acetamide (CAS 141463-70-9) Cannot Be Casually Replaced by In-Class Analogs


Although structurally related chloroacetamides share a common reactive core, even minor modifications in the N-substituent—such as the position of the phenyl group (2-phenylpropyl vs. 3-phenylpropyl), the presence or absence of methyl branching, or the stereochemical configuration—profoundly alter physicochemical properties, reactivity profiles, and downstream synthetic outcomes . For instance, the 2-phenylpropyl substitution pattern introduces steric hindrance that affects both the rate of nucleophilic substitution and the conformational preferences of derived products, while the racemic versus enantiopure identity directly impacts chiral synthesis and potential bioactivity . These distinctions are not interchangeable; substitution with an off-target analog may compromise yield, purity, or the stereochemical integrity of the final pharmaceutical intermediate, ultimately affecting regulatory compliance and manufacturing consistency [1].

Quantitative Differentiation Evidence: 2-Chloro-N-(2-phenylpropyl)acetamide (CAS 141463-70-9) vs. In-Class Alternatives


Physicochemical Differentiation: 2-Phenylpropyl vs. 3-Phenylpropyl Isomer

The 2-phenylpropyl substitution pattern yields distinct physical properties compared to the regioisomeric 3-phenylpropyl analog. Specifically, 2-chloro-N-(2-phenylpropyl)acetamide exhibits a density of 1.115 g/cm³ and a boiling point of 374.4°C at 760 mmHg . In contrast, the 3-phenylpropyl isomer (CAS 64297-91-2) demonstrates a higher density of 1.119 g/cm³ and a higher boiling point of 387.4°C at 760 mmHg . Additionally, the refractive index differs (1.524 vs. 1.527). These measurable differences are directly attributable to the branched versus linear phenylpropyl chain topology, which influences intermolecular interactions and volatility.

Organic Chemistry Process Development Quality Control

Synthetic Yield Superiority: 2-Phenylpropylamine Acylation

The synthesis of 2-chloro-N-(2-phenylpropyl)acetamide via reaction of 2-phenylpropylamine with chloroacetyl chloride proceeds with an exceptionally high yield of approximately 99% under standard conditions [1]. This is markedly higher than the typical 70-90% yields reported for analogous chloroacetylation of primary amines with varying steric profiles [2]. The high conversion efficiency is attributed to the favorable steric and electronic environment of the 2-phenylpropylamine nucleophile, which minimizes competing side reactions such as over-acylation or hydrolysis of the chloroacetyl chloride reagent.

Medicinal Chemistry Organic Synthesis Process Efficiency

Stereochemical Identity: Racemic (±) vs. Enantiopure (R)-Form Differentiation

2-Chloro-N-(2-phenylpropyl)acetamide exists as a racemic mixture, formally designated as the (±)-enantiomer under CAS 141463-70-9 [1]. The corresponding (R)-enantiomer is also commercially available as a distinct chemical entity [2]. While both forms share the same molecular weight (211.69 g/mol) and core connectivity, their stereochemical divergence has critical implications for chiral synthesis applications. Specifically, the racemic material is suitable for achiral downstream transformations or when stereochemistry is not a critical quality attribute, whereas the (R)-enantiomer is essential for stereospecific reactions where the stereocenter must be preserved or selectively derivatized.

Chiral Synthesis Medicinal Chemistry Analytical Chemistry

Antimicrobial Potential: Chloroacetamide Class Activity with Lipophilicity-Driven Potency

N-Substituted-2-chloroacetamides as a class exhibit significant antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with moderate activity against Candida albicans [1]. Quantitative structure-activity relationship (QSAR) analysis demonstrates that antimicrobial potency is positively correlated with lipophilicity (clogP) and the presence of halogenated aromatic rings [1]. 2-Chloro-N-(2-phenylpropyl)acetamide, bearing a phenylpropyl substituent, is predicted to possess higher lipophilicity than simpler N-aryl chloroacetamides, suggesting enhanced membrane permeability and potentially improved antimicrobial activity . While direct activity data for this specific compound are not yet reported in the peer-reviewed literature, class-level inference indicates that its unique substitution pattern may confer a distinct bioactivity profile compared to less lipophilic analogs such as N-phenyl-2-chloroacetamide.

Antimicrobial Discovery QSAR Pharmaceutical Intermediates

Commercial Purity and Storage Specifications: Vendor Benchmarking

Commercial availability of 2-chloro-N-(2-phenylpropyl)acetamide is typically offered at purities of 95% or 98%, with suppliers including BOC Sciences, Santa Cruz Biotechnology, and Enamine . In contrast, the regioisomeric 3-phenylpropyl analog (CAS 64297-91-2) is more widely listed at 95% purity . The higher purity grade (98%) is particularly relevant for applications requiring minimal impurity profiles, such as pharmaceutical intermediate qualification or analytical standard preparation. Additionally, recommended long-term storage conditions (cool, dry environment) are specified to prevent hydrolytic degradation of the chloroacetyl moiety .

Procurement Quality Assurance Supply Chain

High-Value Application Scenarios for 2-Chloro-N-(2-phenylpropyl)acetamide (CAS 141463-70-9)


Chiral Pharmaceutical Intermediate Synthesis Requiring Stereochemical Integrity

When developing stereospecific drug candidates that incorporate a phenylpropylamine pharmacophore, the availability of both racemic and enantiopure (R)-forms of 2-chloro-N-(2-phenylpropyl)acetamide enables precise control over stereochemical outcomes. Procurement of the correct enantiomer (or racemate) avoids the generation of unwanted diastereomers, which can be difficult to separate and may exhibit different pharmacological properties [1][2]. This is particularly critical in the synthesis of opioid receptor-targeting agents, where stereochemistry directly influences receptor binding affinity and selectivity .

Process Chemistry Optimization Leveraging High Synthetic Yield

The exceptionally high yield (~99%) of 2-chloro-N-(2-phenylpropyl)acetamide from 2-phenylpropylamine makes it an economically attractive intermediate for large-scale manufacturing [1]. Process chemists can capitalize on this efficient transformation to minimize raw material costs, reduce waste streams, and simplify downstream purification workflows. This yield advantage is a key differentiator when selecting among chloroacetamide intermediates for industrial synthesis.

Antimicrobial Scaffold Development Based on Lipophilic Chloroacetamide Core

Medicinal chemists exploring novel antibacterial agents, particularly against Gram-positive pathogens including MRSA, may utilize 2-chloro-N-(2-phenylpropyl)acetamide as a lipophilic building block. Class-level QSAR data indicate that increased lipophilicity enhances antimicrobial activity in chloroacetamide derivatives, and the 2-phenylpropyl substituent provides a distinct hydrophobic fingerprint compared to simpler N-aryl or N-alkyl analogs [2]. Further derivatization via nucleophilic substitution of the chloroacetyl group can generate focused libraries for antimicrobial screening.

Quality Control and Analytical Method Development

The distinct physicochemical properties (density 1.115 g/cm³, boiling point 374.4°C, refractive index 1.524) of 2-chloro-N-(2-phenylpropyl)acetamide provide reliable benchmarks for identity verification and purity assessment in QC laboratories . These parameters enable straightforward differentiation from the 3-phenylpropyl isomer (density 1.119 g/cm³, boiling point 387.4°C) and other chloroacetamide analogs, facilitating robust analytical method development for raw material release and stability monitoring.

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